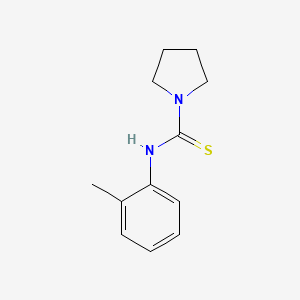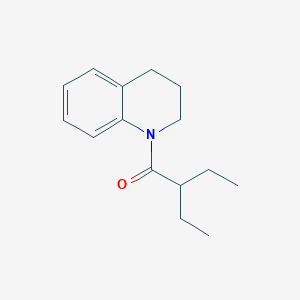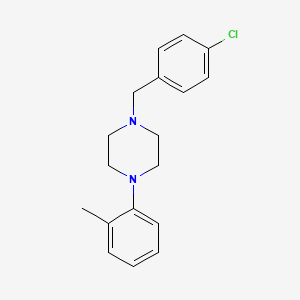![molecular formula C16H13FN2O3 B5709226 4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5709226.png)
4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol is a chemical compound that belongs to the class of selective estrogen receptor modulators (SERMs). It is also known by its chemical name, LY 353381. This compound has been extensively studied for its potential applications in the field of cancer research, particularly in the treatment of breast cancer.
Mechanism of Action
The mechanism of action of 4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol involves its selective binding to estrogen receptors in certain tissues, such as breast tissue. This compound has been shown to have a higher affinity for estrogen receptor beta (ERβ) than estrogen receptor alpha (ERα). The binding of this compound to ERβ leads to the activation of certain signaling pathways that result in the inhibition of cell proliferation and the induction of apoptosis in breast cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. This compound has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in breast cancer cells. In addition, this compound has been shown to have anti-angiogenic and anti-inflammatory effects, which may contribute to its anti-tumor activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol in lab experiments is its selective estrogen receptor modulating activity. This allows for the study of the effects of this compound on different tissues and cell types. However, one limitation of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the study of 4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol. One direction is the further study of its anti-tumor activity in breast cancer cells and its potential use in the treatment of breast cancer. Another direction is the study of its effects on other types of cancer, such as prostate cancer and ovarian cancer. Additionally, the development of more soluble analogs of this compound may improve its bioavailability and pharmacokinetics and lead to the development of more effective cancer therapies.
Synthesis Methods
The synthesis of 4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol involves several steps. The starting materials are 2-fluoroanisole, 2-amino-5-methylpyrazole, and 3,4-dihydroxybenzaldehyde. The first step is the reaction between 2-fluoroanisole and 2-amino-5-methylpyrazole in the presence of a base to form the intermediate product. This intermediate product is then reacted with 3,4-dihydroxybenzaldehyde in the presence of an acid catalyst to form the final compound.
Scientific Research Applications
4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol has been extensively studied for its potential applications in the field of cancer research, particularly in the treatment of breast cancer. It has been shown to have a selective estrogen receptor modulating activity, which means that it can selectively bind to estrogen receptors in certain tissues, such as breast tissue, and have different effects depending on the tissue type. This compound has been shown to have anti-tumor activity in breast cancer cells and has been studied in preclinical models for the treatment of breast cancer.
properties
IUPAC Name |
4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c1-9-16(22-14-5-3-2-4-12(14)17)15(19-18-9)11-7-6-10(20)8-13(11)21/h2-8,20-21H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTLIRYVFTUXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-3-[(4-nitrophenyl)thio]propanamide](/img/structure/B5709154.png)
![diethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5709160.png)
![4-{[4-(benzyloxy)benzyl]amino}phenol](/img/structure/B5709161.png)







![2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5709223.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5709234.png)

![3-bromo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5709241.png)